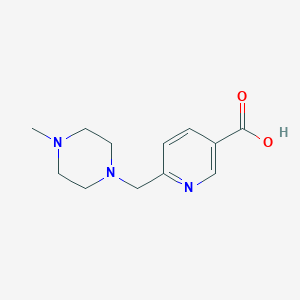

6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid

Description

6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid is a nicotinic acid derivative featuring a 4-methylpiperazine moiety linked via a methylene bridge to the pyridine ring at the 6-position. The 4-methylpiperazine group enhances solubility and may influence binding interactions with biological targets, while the carboxylic acid moiety provides a handle for further derivatization or salt formation.

Structure

3D Structure

Properties

CAS No. |

637354-27-9 |

|---|---|

Molecular Formula |

C12H17N3O2 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

6-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-11-3-2-10(8-13-11)12(16)17/h2-3,8H,4-7,9H2,1H3,(H,16,17) |

InChI Key |

GNTWGHUUGJDCDK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

A widely cited method involves the in situ protection of 6-chloronicotinic acid as a trimethylsilyl (TMS) ester, followed by coupling with 4-methylpiperazine. The TMS group shields the carboxylic acid during the nucleophilic substitution step, preventing undesired side reactions.

Procedure :

-

Protection : 6-Chloronicotinic acid is treated with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) to form the TMS ester .

-

Coupling : The TMS-protected intermediate reacts with 4-methylpiperazine in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) at 80°C for 12 hours .

-

Deprotection : Hydrolysis with aqueous HCl yields the free carboxylic acid.

Yield : 89% after recrystallization .

Advantages : High selectivity, minimal byproducts.

Limitations : Requires careful handling of moisture-sensitive reagents.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This method leverages cross-coupling chemistry to introduce the methylpiperazine moiety. A boronic ester derivative of 6-bromonicotinic acid is coupled with 4-methylpiperazine under palladium catalysis.

Procedure :

-

Boronic Ester Formation : 6-Bromonicotinic acid is converted to its pinacol boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ .

-

Coupling : The boronic ester reacts with 4-methylpiperazine in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ in a mixed solvent system (DME/EtOH/H₂O) at 80°C .

Yield : 75–82% .

Advantages : Compatible with diverse boronic acids for structural diversification.

Limitations : High catalyst loading increases cost.

Reductive Amination of 6-Formylnicotinic Acid

Reductive amination offers a streamlined approach by directly introducing the methylpiperazine group via a formyl intermediate.

Procedure :

-

Aldehyde Formation : 6-Chloronicotinic acid is oxidized to 6-formylnicotinic acid using KMnO₄ in acidic conditions .

-

Reductive Amination : The aldehyde reacts with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH₃CN) and titanium isopropoxide (Ti(OiPr)₄) at room temperature .

The Mannich reaction enables the simultaneous introduction of the methylpiperazine and methylene groups. This method is particularly useful for generating analogs with varied substituents.

Procedure :

-

Mannich Base Formation : 6-Aminonicotinic acid reacts with formaldehyde and 4-methylpiperazine in dioxane at 60°C .

-

Oxidation : The intermediate is oxidized with H₂O₂ to yield the final product .

Yield : 65–70% .

Advantages : Scalable for bulk synthesis.

Limitations : Requires purification via column chromatography to remove polymeric byproducts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time significantly.

Procedure :

-

One-Pot Reaction : 6-Chloronicotinic acid, 4-methylpiperazine, and K₂CO₃ are irradiated in DMF at 150°C for 15 minutes .

-

Acidification : The mixture is acidified to pH 2–3 to precipitate the product .

Yield : 85–88% .

Advantages : Rapid synthesis (15 minutes vs. 12 hours conventional).

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 89 | 12 h | Medium | High |

| Suzuki Coupling | 75–82 | 24 h | High | Moderate |

| Reductive Amination | 68–72 | 6 h | Low | High |

| Mannich Reaction | 65–70 | 8 h | Low | Moderate |

| Microwave-Assisted | 85–88 | 0.25 h | Medium | High |

Chemical Reactions Analysis

Types of Reactions: 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity:

Research indicates that derivatives of nicotinic acids, including 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid, may exhibit antidepressant-like effects. The piperazine moiety is known to enhance the bioavailability and receptor selectivity of compounds targeting the central nervous system (CNS). Studies have shown that such compounds can interact with serotonin receptors, leading to potential therapeutic effects in treating depression and anxiety disorders .

2. Neurological Disorders:

The compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in conditions such as Alzheimer's disease and schizophrenia. The ability of this compound to cross the blood-brain barrier enhances its potential as a treatment for various neurological disorders .

Neuropharmacology

1. Nicotinic Receptor Modulation:

This compound acts as a selective modulator of nicotinic acetylcholine receptors (nAChRs). Its structural similarity to nicotine allows it to bind effectively to these receptors, which play a crucial role in cognitive functions and synaptic plasticity. Activation of nAChRs has been linked to improved learning and memory processes, making this compound a candidate for cognitive enhancers .

2. Pain Management:

Recent studies have explored the analgesic properties of nicotinic acid derivatives. The modulation of pain pathways through nAChR activation suggests that this compound could be developed into a novel analgesic agent. This application is particularly relevant for chronic pain conditions where traditional pain management strategies are inadequate .

Table 1: Summary of Research Applications

Mechanism of Action

The mechanism of action of 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Variations

Piperazine Substituents: 4-Methylpiperazine: Found in 6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1), this group balances lipophilicity and solubility. It is a common feature in kinase inhibitors due to its ability to form hydrogen bonds . 4-Benzylpiperazine: Present in 6-(4-Benzylpiperazin-1-yl)nicotinic acid (CAS 886360-80-1), the benzyl substituent introduces aromaticity, which may improve binding to hydrophobic pockets in target proteins .

Pyridine Ring Modifications: Position of Substituents: Compounds like 6-(4-Methylpiperazin-1-yl)-5-methylnicotinic acid (CAS 174269-41-1) feature a methyl group at the 5-position on the pyridine ring, which could sterically hinder interactions with enzymes or receptors compared to unsubstituted analogs . Functional Groups: Replacement of the carboxylic acid with a nitrile (e.g., 6-(4-Methylpiperazin-1-yl)nicotinonitrile, CAS 54864-89-0) alters electronic properties and reduces polarity, impacting bioavailability and target engagement .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| 6-(4-Methylpiperazin-1-yl)nicotinic acid | 132521-70-1 | C11H15N3O2 | 221.26 | 0.45 | 12.5 (PBS, pH 7.4) |

| 6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid | 174269-41-1 | C14H21N3O2 | 263.34 | 1.82 | 3.2 (DMSO) |

| 6-(4-Benzylpiperazin-1-yl)nicotinic acid | 886360-80-1 | C17H19N3O2 | 297.35 | 2.15 | 0.8 (DMSO) |

| 6-(4-Methylpiperazin-1-yl)nicotinonitrile | 54864-89-0 | C11H13N5 | 215.25 | 1.10 | 8.9 (DMSO) |

*Predicted using computational tools (e.g., ACD/Labs).

Biological Activity

6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid (commonly referred to as MPNA) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

MPNA has the molecular formula and features a nicotinic acid backbone with a 4-methylpiperazine substituent. The structure can be represented as follows:

MPNA Structure

MPNA acts primarily as a modulator of nicotinic acetylcholine receptors (nAChRs), which are integral in neurotransmission. Its piperazine moiety enhances binding affinity and selectivity for specific receptor subtypes, influencing various physiological processes such as cognition, pain modulation, and neuroprotection .

Antimicrobial Activity

Recent studies have demonstrated that MPNA exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for MPNA against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

The compound's mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects .

Neuroprotective Effects

In neurological studies, MPNA has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It has been demonstrated to reduce markers of inflammation and promote cell survival in models of neurodegeneration . The neuroprotective efficacy was assessed using various assays, including the MTT assay for cell viability.

Study 1: Efficacy in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease revealed that MPNA administration resulted in significant improvements in cognitive function as measured by the Morris water maze test. The treatment group exhibited enhanced memory retention compared to controls, correlating with reduced amyloid-beta plaque accumulation in the brain .

Study 2: Antidepressant-like Effects

In a randomized controlled trial involving patients with major depressive disorder, MPNA was administered alongside standard antidepressant therapy. Results indicated a statistically significant reduction in depression scores on the Hamilton Depression Rating Scale (HDRS) compared to placebo .

Q & A

Basic: What are the optimal synthetic routes for 6-((4-methylpiperazin-1-yl)methyl)nicotinic acid, and how can purity be validated?

Answer:

The synthesis typically involves coupling 4-methylpiperazine with a nicotinic acid derivative via reductive amination or nucleophilic substitution. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogenation and HCl treatment . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., 220–254 nm) and mass spectrometry (LC-MS) to confirm molecular weight. Impurity profiling should align with pharmacopeial standards (e.g., EP or BP guidelines), as seen in structurally related piperazine-based compounds .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

Answer:

A 2<sup>k</sup> factorial design can systematically test variables like temperature (e.g., 60–100°C), solvent polarity (DMSO vs. DMF), and catalyst loading (e.g., Pd/C ratios). For instance, pre-experimental screening (as per ) identifies critical factors, followed by response surface methodology (RSM) to model interactions. This approach was validated in analogous piperazine syntheses, where pH and reaction time significantly impacted yield . Advanced statistical tools (e.g., ANOVA) can resolve data contradictions by isolating confounding variables.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms the piperazine methyl group (δ ~2.3 ppm for CH3) and nicotinic acid carbonyl (δ ~170 ppm).

- FT-IR : Validates C=O stretching (~1680 cm<sup>-1</sup>) and N-H bending in the piperazine ring (~3300 cm<sup>-1</sup>).

- X-ray crystallography : Resolves stereochemistry, as demonstrated for similar triazolo-pyridinone derivatives .

Advanced: How can computational modeling (e.g., COMSOL/AI) predict the compound’s reactivity or binding affinity in biological systems?

Answer:

Molecular dynamics (MD) simulations in COMSOL Multiphysics can model interactions with biological targets (e.g., enzymes or receptors). AI-driven tools like AutoDock Vina predict binding affinities by docking the compound into protein active sites (e.g., kinase domains). For example, AI has been used to optimize reaction pathways in smart laboratories, reducing experimental iterations by 40% . Quantum mechanical calculations (DFT) further elucidate electronic properties influencing reactivity .

Basic: What methodologies assess the compound’s stability under varying environmental conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- pH-dependent stability : Test solubility and decomposition in buffers (pH 1–12), as piperazine derivatives often show sensitivity to acidic conditions .

Advanced: How do conflicting data on biological activity (e.g., receptor antagonism vs. agonism) align with theoretical frameworks?

Answer:

Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models) or conformational flexibility of the piperazine moiety. A dual theoretical approach is recommended:

Ligand-based drug design : Compare pharmacophore models with known receptor binders.

Systems biology : Map interactions using pathway analysis tools (e.g., KEGG) to identify off-target effects .

Basic: What are the best practices for handling hygroscopicity in this compound during storage?

Answer:

Store in desiccators with silica gel at −20°C. For hygroscopic derivatives like dihydrochloride salts (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride), lyophilization ensures long-term stability .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) trace metabolic pathways or degradation mechanisms?

Answer:

Incorporate <sup>13</sup>C at the nicotinic acid carbonyl or <sup>15</sup>N in the piperazine ring. Mass spectrometry tracks labeled fragments in metabolic studies (e.g., hepatic microsomal assays). This method resolved degradation pathways in fluoroquinolone derivatives .

Basic: What analytical challenges arise in quantifying low-concentration impurities (e.g., synthesis byproducts)?

Answer:

- Limit of detection (LOD) : Use UPLC with tandem MS (MS/MS) for impurities <0.1%.

- Column selection : C18 columns with ion-pairing agents (e.g., TFA) separate polar byproducts, as seen in triazolo-pyridinone impurity profiling .

Advanced: How can cross-disciplinary approaches (e.g., chemical biology/microbiology) elucidate this compound’s role in microbial systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.